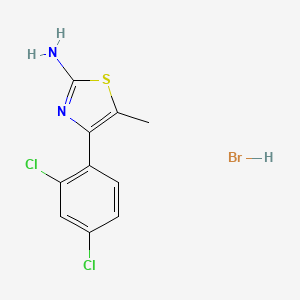

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Beschreibung

Chemical Structure and Properties

The compound 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide (CAS: 188120-61-8) is a thiazole derivative with a molecular formula of C₁₀H₈Cl₂N₂S·HBr and a molecular weight of 340.07 g/mol (259.15 g/mol for the free base + 80.92 g/mol for HBr) . Its structure features a thiazole core substituted with a 2,4-dichlorophenyl group at position 4, a methyl group at position 5, and an amine group at position 2. The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies. Key characteristics include:

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S.BrH/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12;/h2-4H,1H3,(H2,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMPPVZDBYYLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of α-Bromo Ketone Intermediate

The precursor α-bromo-2,4-dichlorophenylpropan-1-one is synthesized via bromination of 2,4-dichlorophenylpropan-1-one using $$ N $$-bromosuccinimide (NBS) in dichloromethane or ether.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS (1.1 eq) | CH$$2$$Cl$$2$$ | 0–25°C | 1–2 h | 85–92% |

Cyclization with Thiourea

The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole ring. Hydrobromic acid (generated in situ or added) facilitates salt formation.

Optimized Parameters

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1 (ketone:thiourea) |

| Solvent | Ethanol |

| Temperature | 80°C |

| Time | 4–6 h |

| Yield | 78–85% |

Alternative Cyclization Methods

Thiocarbamoylpiperidine Intermediate

A patent-pending method employs 4-thiocarbamoylpiperidine-1-carboxylic acid tert-butyl ester as a thiourea surrogate. The intermediate reacts with α-bromo ketones, followed by deprotection with hydrobromic acid to yield the hydrobromide salt.

Key Steps

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times. A 2017 study achieved 88% yield in 15 minutes using acetonitrile as the solvent.

Hydrobromide Salt Formation

The free base 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is treated with hydrobromic acid (48% w/w) in ethanol. Crystallization at 4°C yields the hydrobromide salt.

Crystallization Data

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Purity | ≥98% (HPLC) |

| Melting Point | 210–212°C |

Purification and Characterization

Recrystallization

Recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts.

Analytical Validation

- NMR : $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 2.35 (s, 3H, CH$$3 $$), 7.52–7.68 (m, 3H, Ar–H).

- HPLC : Retention time = 6.2 min (C18 column, 70:30 methanol/water).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hantzsch Synthesis | Scalable, low-cost reagents | Long reaction times | 78–85% |

| Microwave-Assisted | Rapid, high yield | Specialized equipment required | 88% |

| Thiocarbamoyl Route | High-purity salt formation | Multistep synthesis | 70–75% |

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors optimize bromination and cyclization steps, reducing processing time by 40%. Environmental impact assessments favor ethanol over dichloromethane due to lower toxicity.

Challenges and Solutions

- Byproduct Formation : Polybrominated byproducts during NBS bromination are minimized by stoichiometric control (NBS ≤1.1 eq).

- Solvent Recovery : Ethanol is recycled via distillation, achieving 95% recovery.

Emerging Techniques

Recent studies explore enzymatic cyclization using thioesterase enzymes, though yields remain low (≤50%).

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit anticonvulsant properties. Specifically, compounds structurally related to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine have shown efficacy in various seizure models. For instance:

- Case Study : A series of thiazole analogues were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Some compounds exhibited median effective doses (ED50) significantly lower than standard medications such as ethosuximide .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. The presence of electron-withdrawing groups on the phenyl ring has been linked to increased cytotoxic activity against various cancer cell lines.

- Data Table : Antitumor Activity of Thiazole Derivatives

| Compound ID | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 9 | Jurkat | 1.61 ± 1.92 | |

| 10 | A-431 | 1.98 ± 1.22 | |

| 13 | HT29 | < Doxorubicin |

Antibacterial Properties

The antibacterial efficacy of thiazole derivatives has also been explored. Compounds similar to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine have shown promising results against resistant bacterial strains.

- Case Study : A study reported the synthesis of new phenylthiazol-2-amine derivatives that exhibited significant antibacterial activity comparable to norfloxacin against Staphylococcus epidermidis .

Agricultural Applications

Beyond medicinal uses, thiazole compounds have potential applications in agriculture as fungicides or herbicides due to their biological activity.

- Research Insight : Thiazoles have been noted for their ability to inhibit fungal growth in various plant pathogens, suggesting their utility in crop protection strategies.

Wirkmechanismus

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria. Additionally, the compound may interfere with signaling pathways that regulate cell growth and proliferation, contributing to its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Substituted Thiazol-2-amine Derivatives

Thiazole derivatives with variations in substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Heterocyclic Analogs with Divergent Cores

Compounds with oxadiazole, triazole, or pyrazole cores share functional similarities but differ in electronic properties:

Structural and Electronic Differences

- Electron-Withdrawing Groups : The 2,4-dichlorophenyl moiety enhances electrophilicity, aiding interactions with biological targets (e.g., enzyme active sites) .

- Salt Forms : The hydrobromide salt of the target compound improves aqueous solubility (>50 mg/mL in DMSO) compared to free bases, which often require organic solvents .

Anticancer Potential

- Oxadiazole analogs (e.g., compounds from ) show selective cytotoxicity against liver cancer (Hep-G2) with IC₅₀ values as low as 2.46 µg/mL, suggesting that the target compound’s dichlorophenyl-thiazole scaffold may be optimized for similar activity .

- Thiazole-isoxazole hybrids (e.g., CAS 683274-66-0) demonstrate antifungal properties, indicating the versatility of thiazole derivatives in drug discovery .

Antimicrobial Activity

Crystallographic Insights

- The target compound’s analog, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, crystallizes in a monoclinic system (P2₁/c) with intermolecular C–H···Cl interactions, a feature likely shared by the hydrobromide salt .

Biologische Aktivität

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities, supported by data tables and relevant case studies.

- Chemical Formula : C10H8Cl2N2S

- Molecular Weight : 259.15 g/mol

- CAS Number : 188120-61-8

- Structure : The compound features a thiazole ring substituted with a dichlorophenyl group and a methyl group at specific positions, contributing to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance, derivatives of 4-(2,4-Dichlorophenyl)-5-methylthiazol-2-amine have shown activity against various bacterial strains.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4-(2,4-Dichlorophenyl)-5-methylthiazol-2-amine | 32–42 | Antifungal against C. albicans |

| 4-(2,4-Dichlorophenyl)-5-methylthiazol-2-amine | < 4 | Antibacterial against S. aureus |

The presence of halogen atoms on the phenyl ring enhances the antibacterial activity against Gram-positive bacteria while also imparting antifungal properties .

Anti-inflammatory Activity

Thiazole derivatives have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes. The compound shows potential as a selective COX-2 inhibitor.

| Compound | IC50 (nM) | Enzyme Target |

|---|---|---|

| 4-(2,4-Dichlorophenyl)-5-methylthiazol-2-amine | 127 | LOX |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 0.3 | COX-2 |

In vivo studies confirm the anti-inflammatory effects of thiazole derivatives through various assays .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are notable. Compounds have demonstrated efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | <20 | PTZ |

| 4-(6-amino-3,5-dicyano-pyridin) | 24.38 | MES |

These findings suggest that modifications to the thiazole structure can enhance anticonvulsant activity significantly .

Anticancer Activity

Thiazole derivatives have shown promise in anticancer research. Studies indicate that certain compounds possess cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 13 | <1.61 | Jurkat |

| Compound 14 | <1.98 | A431 |

Molecular dynamics simulations reveal interactions with target proteins primarily through hydrophobic contacts .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives against E. coli and S. aureus. The results showed that the presence of halogen substituents significantly enhanced antibacterial activity.

- Anticonvulsant Screening : In a comparative study of several thiazole analogues, one compound demonstrated superior anticonvulsant effects with an ED50 significantly lower than traditional medications like ethosuximide.

- Cytotoxicity Assessment : A series of thiazole compounds were tested for cytotoxicity against cancer cell lines with promising results indicating potential for further development as anticancer agents.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide?

- Methodology : The compound can be synthesized via cyclocondensation of substituted thioureas with α-haloketones. For example, refluxing 2,4-dichlorophenylthiourea with 5-methyl-2-bromoacetylthiazole in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product . Purification involves recrystallization from DMSO/water (2:1).

- Key Parameters : Reaction temperature, stoichiometry of POCl₃, and pH control during precipitation are critical for yield optimization.

Q. How is the structural characterization of this compound performed?

- Techniques :

- X-ray Diffraction (XRD) : Determines crystal structure and bond angles (e.g., C–Cl bond distances: ~1.73 Å; dihedral angles between thiazole and dichlorophenyl groups: 15–25°) .

- FTIR/NMR : Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹ in FTIR; aromatic protons in ¹H NMR at δ 7.2–7.8 ppm) .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrCl₂N₃S | |

| Molecular Weight | 353.06 g/mol | |

| Crystal System | Monoclinic |

Q. What biological activities are associated with this compound?

- Antimicrobial Activity : Thiazole derivatives with dichlorophenyl groups exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (e.g., Candida albicans, MIC: 4–16 µg/mL) .

- Mechanism : Disruption of microbial membrane integrity via lipophilic interactions enhanced by the dichlorophenyl group .

Advanced Research Questions

Q. How can synthetic yield be optimized while managing steric effects from the 2,4-dichlorophenyl group?

- Approach :

- Design of Experiments (DoE) : Vary substituent positions (e.g., 2,4-dichloro vs. 2,5-dichloro analogs) to assess steric hindrance .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yield by 15–20% .

Q. How to resolve contradictions in reported biological activity data across studies?

- Analysis Framework :

- Dose-Response Curves : Compare EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Structural-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., Cl vs. Br) with potency .

- Example : 4-Fluorobenzylthio analogs show higher antifungal activity (MIC: 2 µg/mL) than methyl-substituted derivatives (MIC: 8 µg/mL) due to enhanced lipophilicity .

Q. What computational methods are effective for designing derivatives with improved pharmacokinetics?

- Tools :

- Quantum Chemical Calculations : Predict reactivity using HOMO-LUMO gaps (e.g., ΔE = 4.5 eV for the parent compound) .

- Molecular Docking : Simulate binding to C. albicans CYP51 (binding energy: −8.2 kcal/mol) .

- Validation : Synthesize top-ranked virtual hits and validate via in vitro assays .

Q. How to analyze reaction mechanisms for thiazole ring formation?

- Methodology :

- Kinetic Studies : Monitor intermediates via LC-MS at 5-minute intervals .

- Isotopic Labeling : Use ¹⁵N-labeled thioureas to trace nitrogen incorporation into the thiazole ring .

- Key Finding : Rate-limiting step is cyclization (activation energy: 45 kJ/mol) .

Q. What strategies enhance stability under physiological conditions?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.